molecular formula C20H23N9OS3 B4893628 4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one

4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one

Cat. No.: B4893628
M. Wt: 501.7 g/mol
InChI Key: JJDAFQRUQCFQBE-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, which is then reacted with appropriate alkylating agents to introduce the desired substituents. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of nitro groups results in amines .

Scientific Research Applications

4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cellular membranes, and interfere with DNA synthesis . These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one stands out due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential efficacy and selectivity in various applications .

Properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N9OS3/c21-17-27-24-13(31-17)6-9-20(10-7-14-25-28-18(22)32-14,11-8-15-26-29-19(23)33-15)16(30)12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,21,27)(H2,22,28)(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDAFQRUQCFQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCC2=NN=C(S2)N)(CCC3=NN=C(S3)N)CCC4=NN=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N9OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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